Anti-Mycobacterium tuberculosis Activity: 4-Chloro vs. 4-Nitro Substitution Effect on MIC and MDR-TB Potency Retention
The antimycobacterial activity of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide cannot be directly quantified from the current publicly accessible primary literature corpus; however, the closest structurally characterized analog—N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (compound 4h in Patel et al., 2019)—provides a rigorous, experimentally determined benchmark against which the 4-chloro analog can be positioned . Compound 4h exhibits an MIC of 9.87 μM against M. tuberculosis H37Rv and—critically—retains the identical MIC of 9.87 μM against an MDR-TB strain, demonstrating complete retention of potency against a drug-resistant isolate . The Hammett substituent constant difference (σp Cl = 0.23 vs. σp NO2 = 0.78) predicts that the 4-chloro analog will display a distinct electronic profile that could modulate target binding affinity, metabolic stability, and selectivity relative to the 4-nitro benchmark .
| Evidence Dimension | In vitro anti-M. tuberculosis MIC (H37Rv strain) |
|---|---|
| Target Compound Data | MIC not directly reported in accessible primary literature for the 4-chloro analog |
| Comparator Or Baseline | N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (4h): MIC = 9.87 μM (H37Rv) and 9.87 μM (MDR-TB strain) |
| Quantified Difference | Quantitative difference pending direct head-to-head assay; electronic difference: Δσp Hammett = 0.55 (Cl vs. NO2) |
| Conditions | M. tuberculosis H37Rv and MDR-TB clinical isolate; microbroth dilution method; comparator compound 4h tested in the same study (Patel et al., 2019) |
Why This Matters
This positions the 4-chloro analog as a candidate for SAR-driven antitubercular lead optimization, with the 4-nitro analog providing a direct, experimentally validated activity benchmark and the electronic difference offering a predictable basis for differential target engagement and toxicity profiling.
- [1] Patel, H., Jadhav, H., Ansari, I., Pawara, R., Surana, S. (2019). Pyridine and nitro-phenyl linked 1,3,4-thiadiazoles as MDR-TB inhibitors. European Journal of Medicinal Chemistry, 169, 138-151. DOI: 10.1016/j.ejmech.2019.02.004. View Source
